3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one
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Overview
Description
3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one is a heterocyclic compound that contains both nitrogen and oxygen in a five-membered ring structure. This compound is part of the oxazolidinone class, which is known for its significant biological activities, particularly in the field of antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This process typically occurs in a hexafluoroisopropanol medium . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one often involves the use of triazabicyclodecene catalysis to synthesize 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates. This method is efficient and yields high amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted oxazolidinones .
Scientific Research Applications
3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations.
Biology: The compound is studied for its potential antibacterial properties.
Medicine: It serves as a scaffold for the development of new antibacterial agents.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone with potent antibacterial activity.
Tedizolid: Another oxazolidinone used to treat skin infections.
Contezolid: A newer oxazolidinone with promising antibacterial properties.
Uniqueness
3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one is unique due to its specific sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other oxazolidinones. This uniqueness makes it a valuable compound for developing new antibacterial agents and other pharmaceuticals .
Properties
CAS No. |
74668-35-2 |
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Molecular Formula |
C9H8ClNO4S |
Molecular Weight |
261.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8ClNO4S/c10-7-1-3-8(4-2-7)16(13,14)11-5-6-15-9(11)12/h1-4H,5-6H2 |
InChI Key |
PIBYLCLMAHXLEX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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